molecular formula C17H15ClN4O2 B14504979 N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline CAS No. 64209-11-6

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline

Katalognummer: B14504979
CAS-Nummer: 64209-11-6
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: BLQKFULUERMLCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline typically involves the condensation of 2-chloro-1-ethylindole-3-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline
  • **N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-4-nitroaniline

Uniqueness

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

64209-11-6

Molekularformel

C17H15ClN4O2

Molekulargewicht

342.8 g/mol

IUPAC-Name

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline

InChI

InChI=1S/C17H15ClN4O2/c1-2-21-16-9-4-3-8-14(16)15(17(21)18)11-19-20-12-6-5-7-13(10-12)22(23)24/h3-11,20H,2H2,1H3

InChI-Schlüssel

BLQKFULUERMLCX-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.